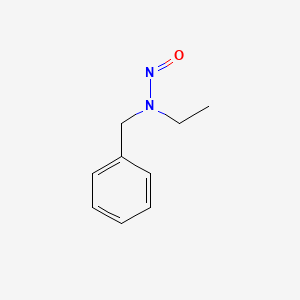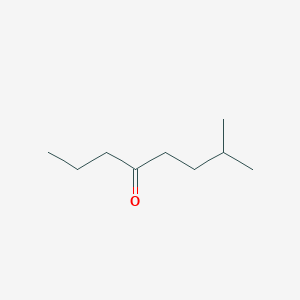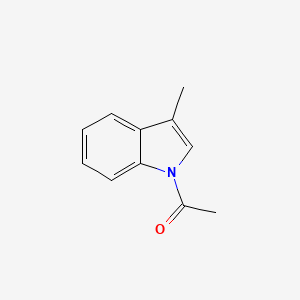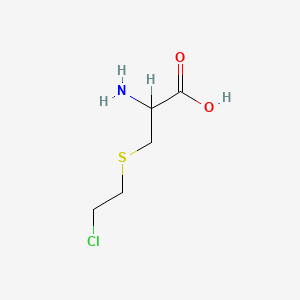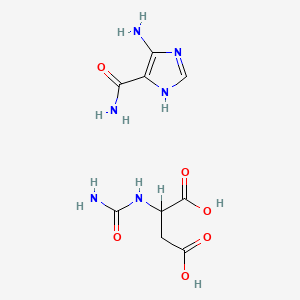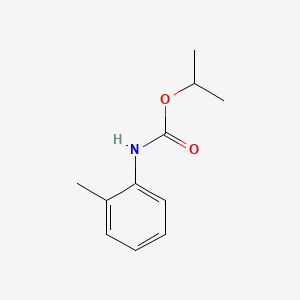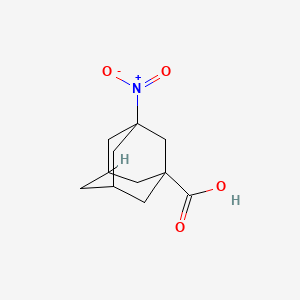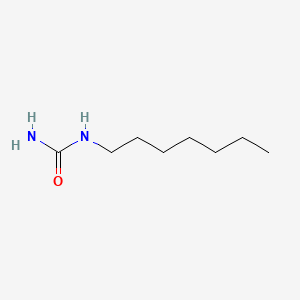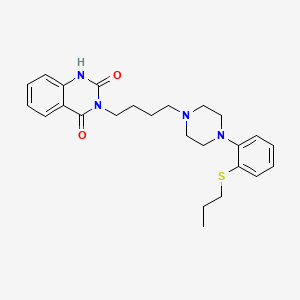
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted from the molecular structure .Applications De Recherche Scientifique
Enantioselective Synthesis and Resolution
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been a focus in the study of enantioselective synthesis and resolution. Research has shown that FTHQ can be resolved using various acidic resolving agents, including tartaric acid derivatives. This process is notable for its strong reaction kinetics and solvent dependence, highlighting the potential for developing economical resolution processes for industrial applications (Bálint et al., 2002).
Supercritical Fluid Extraction
The separation of FTHQ enantiomers via supercritical fluid extraction using carbon dioxide has been explored. This method involves forming diastereoisomeric salts with tartaric acid derivatives, followed by further purification and extraction of the free enantiomers, demonstrating an innovative approach to enantiomeric separation (Kmecz et al., 2001).
Role in Antibacterial Agent Synthesis
FTHQ serves as a key intermediate in the synthesis of the antibacterial agent flumequine. The optically active form of flumequine is synthesized from FTHQ, highlighting the compound's significance in pharmaceutical manufacturing. The process includes steps like racemic resolution, formation of diastereoisomeric salts, and enantiomeric excess determination, which are crucial for producing the active form of the drug (Bálint et al., 1999).
Catalytic Hydrogenation Studies
The catalytic hydrogenation of quinolines, including FTHQ, has been extensively studied. Research involving chiral cationic ruthenium catalysts demonstrated efficient hydrogenation of FTHQ, producing high enantiomeric excess and full conversions. This process is applicable to large-scale synthesis, contributing to the production of biologically active tetrahydroquinolines (Wang et al., 2011).
Potential in Ocular Hypotensive Applications
A study on novel tetrahydroquinoline analogs, including FTHQ, revealed potential ocular hypotensive actions. These compounds, upon topical administration in rabbits, showed varying degrees of intraocular pressure reduction. The study emphasized the role of physicochemical properties like solubility, distribution coefficient, and pKa in pharmacological activities, suggesting potential therapeutic applications in ophthalmology (Pamulapati & Schoenwald, 2011).
Green Chemistry Approaches
Research on asymmetric hydrogenation of quinolines in water using chiral cationic Ru-diamine complexes included FTHQ. This study presented agreen and effective protocol for synthesizing FTHQ, a crucial intermediate for (S)-flumequine, with high enantiomeric excess. This approach represents an advancement in sustainable chemistry practices (Yang et al., 2014).
pH-Regulated Asymmetric Transfer Hydrogenation
FTHQ has also been involved in studies focusing on pH-regulated asymmetric transfer hydrogenation in water. This process is significant for synthesizing optically pure tetrahydroquinolines, which are essential in various pharmaceutical and agrochemical products. Such research underlines the importance of FTHQ in producing biologically relevant compounds (Wang et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCXYVTXRUGAN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357401 | |
| Record name | (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
199186-68-0 | |
| Record name | (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



